3-bromo-N1-ethylbenzene-1,2-diamine
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-N1-ethylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of N1-ethylbenzene-1,2-diamine using bromine or a bromine source under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-bromo-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Scientific Research Applications
3-bromo-N1-ethylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N1-ethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-bromo-N1-ethylbenzene-1,2-diamine can be compared with other similar compounds such as:
3-bromobenzene-1,2-diamine: Lacks the ethyl group, which may affect its reactivity and applications.
N1-ethylbenzene-1,2-diamine:
3-bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-bromo-1-N-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3 |
InChI Key |
VSXYPQRNKDEHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Br)N |
Origin of Product |
United States |
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